molecular formula C14H10BrNO2 B1445198 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile CAS No. 906673-45-8

4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

Cat. No. B1445198
M. Wt: 304.14 g/mol
InChI Key: DAMOSKSUIVLOJT-UHFFFAOYSA-N
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Description

4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile is a synthetic organic compound used as an intermediate in the production . It is mainly used in laboratory research and development processes and chemical production processes . The compound has a molecular formula of C14H10BrNO2 .


Synthesis Analysis

The synthesis of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile can be achieved from 4-Fluorobenzonitrile and 2-BROMO-5-HYDROXYBENZALDEHYDE . Another method involves the reaction of 4-(Bromomethyl)benzonitrile with 2 H -tetrazole in the presence of KOH .


Molecular Structure Analysis

The molecular structure of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile is represented by the InChI code: 1S/C14H10BrNO2/c15-14-6-5-13 (7-11 (14)9-17)18-12-3-1-10 (8-16)2-4-12/h1-7,17H,9H2 . The molecular weight of the compound is 304.14 .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, 4-(Bromomethyl)benzonitrile reacts with 2 H -tetrazole in the presence of KOH to yield 4-[(2 H -tetra-zol-2-yl)methyl]benzonitrile .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.57±0.1 g/cm3 and a predicted boiling point of 447.6±45.0 °C . The compound is a solid at room temperature .

Scientific Research Applications

Radiation-Induced Hydroxylation Studies

The compound 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile can be linked to the study of radiation-induced hydroxylation reactions in benzonitrile derivatives. Eberhardt (1977) investigated how metal ions affect the hydroxylation of benzonitrile and other related compounds, suggesting potential applications in understanding radiation chemistry and the role of metal ions in such processes (Eberhardt, 1977).

Metabolic Pathway Investigation in Agriculture

Buckland et al. (1973) studied the metabolism of bromoxynil octanoate in wheat, indicating the relevance of benzonitrile derivatives in agricultural science, particularly in understanding the metabolic pathways and environmental impacts of agricultural chemicals (Buckland, Collins, & Puiiin, 1973).

Nitrile Oxide Cycloadditions in Organic Synthesis

Kanemasa et al. (1992) described the regiocontrol of nitrile oxide cycloadditions involving benzonitrile oxide, which has implications for synthetic organic chemistry, potentially relevant to the synthesis and manipulation of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (Kanemasa, Nishiuchi, & Wada, 1992).

Antibacterial Properties from Marine Algae

Xu et al. (2003) isolated bromophenols from marine algae, which shares a structural resemblance to 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile, indicating the potential of such compounds in antibacterial applications (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).

Cancer Research

A study by Pilon et al. (2020) on Iron(II)-Cyclopentadienyl compounds with benzonitrile derivatives suggested their potential application in cancer research, specifically against colorectal and breast cancer cells (Pilon, Brás, Côrte-Real, Avecilla, Costa, Preto, Garcia, & Valente, 2020).

Future Directions

The compound can be used as an organic synthesis intermediate and pharmaceutical intermediate, indicating its potential for future applications in chemical and pharmaceutical industries .

properties

IUPAC Name

4-[4-bromo-3-(hydroxymethyl)phenoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO2/c15-14-6-5-13(7-11(14)9-17)18-12-3-1-10(8-16)2-4-12/h1-7,17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMOSKSUIVLOJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

CAS RN

906673-45-8
Record name 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906673458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[4-Bromo-3-(hydroxymethyl)phenoxy]benzonitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ3Z4JSE6C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Liu, Y Li, C Liao, Y Luo, L Wang - Zeitschrift für Kristallographie …, 2023 - degruyter.com
C 21 H 19 BrN 2 O 3 , orthorhombic, Pna2 1 (no. 33) a = 25.412(3) Å, b = 21.329(2) Å, c = 7.0020(8) Å, V = 3795.2(7) Å 3 , Z = 8, R gt (F) = 0.0390, wR ref (F 2 ) = 0.1009, T = 100(2) K. …
Number of citations: 0 www.degruyter.com

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